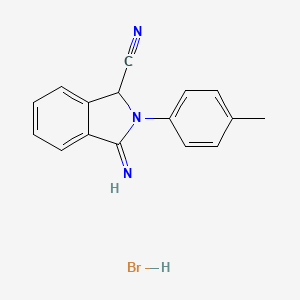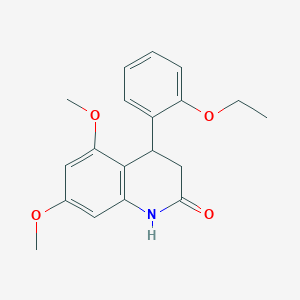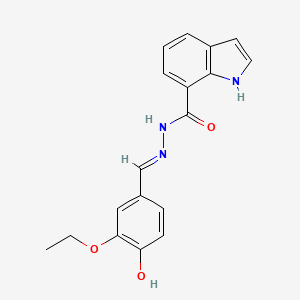
3-imino-2-(4-methylphenyl)-1-isoindolinecarbonitrile hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-imino-2-(4-methylphenyl)-1-isoindolinecarbonitrile hydrobromide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the isoindoline family of compounds, which are known for their diverse range of biological activities. In
科学研究应用
3-imino-2-(4-methylphenyl)-1-isoindolinecarbonitrile hydrobromide has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research is in the field of cancer biology. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It is believed that the mechanism of action involves the inhibition of DNA synthesis and cell division.
In addition to its anti-cancer properties, 3-imino-2-(4-methylphenyl)-1-isoindolinecarbonitrile hydrobromide has also been studied for its potential applications in the treatment of neurological disorders. Studies have shown that this compound has neuroprotective activity against oxidative stress and excitotoxicity, which are implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of 3-imino-2-(4-methylphenyl)-1-isoindolinecarbonitrile hydrobromide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of enzymes involved in DNA synthesis and cell division. It is also believed that the compound may have antioxidant properties, which could explain its neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that 3-imino-2-(4-methylphenyl)-1-isoindolinecarbonitrile hydrobromide has a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, the compound has also been shown to have anti-inflammatory activity. It is believed that this activity may be due to the inhibition of the NF-kappaB signaling pathway, which is involved in the regulation of inflammation.
实验室实验的优点和局限性
One of the main advantages of using 3-imino-2-(4-methylphenyl)-1-isoindolinecarbonitrile hydrobromide in lab experiments is its potent anti-cancer and neuroprotective activity. This makes it an ideal compound for studying the mechanisms of action of these diseases. However, one of the main limitations of using this compound is its low yield during synthesis, which can make it difficult to obtain large quantities of the compound for use in experiments.
未来方向
There are many potential future directions for research on 3-imino-2-(4-methylphenyl)-1-isoindolinecarbonitrile hydrobromide. One area of research could be to further elucidate the mechanism of action of the compound, particularly with regard to its anti-cancer and neuroprotective properties. Another potential area of research could be to explore the use of this compound in combination with other anti-cancer or neuroprotective agents, in order to enhance its therapeutic efficacy. Finally, research could also focus on developing more efficient synthesis methods for the compound, in order to increase its availability for use in lab experiments.
合成方法
The synthesis of 3-imino-2-(4-methylphenyl)-1-isoindolinecarbonitrile hydrobromide has been reported in the literature. The method involves the reaction of 4-methylphenylhydrazine with phthalic anhydride in the presence of polyphosphoric acid, followed by cyclization with potassium cyanide and hydrobromic acid. The yield of the final product is reported to be around 50%.
属性
IUPAC Name |
3-imino-2-(4-methylphenyl)-1H-isoindole-1-carbonitrile;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3.BrH/c1-11-6-8-12(9-7-11)19-15(10-17)13-4-2-3-5-14(13)16(19)18;/h2-9,15,18H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZYBRIRNPJODR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C3=CC=CC=C3C2=N)C#N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-imino-2-(4-methylphenyl)-1H-isoindole-1-carbonitrile;hydrobromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B6047677.png)


![1-[1-(3-phenylpropyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6047693.png)

![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,4-difluorobenzamide](/img/structure/B6047709.png)
![4-{6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B6047711.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B6047716.png)
![N-{1-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6047718.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6047722.png)
![1-{4-[(4-tert-butylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}-4-piperidinecarboxamide](/img/structure/B6047725.png)
![N-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6047747.png)
![2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B6047749.png)
![[({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetyl)amino](diphenyl)acetic acid](/img/structure/B6047759.png)